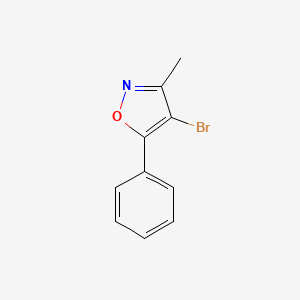

4-Bromo-3-methyl-5-phenylisoxazole

Description

BenchChem offers high-quality 4-Bromo-3-methyl-5-phenylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methyl-5-phenylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZPMYDRPGDHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505222 | |

| Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-50-5 | |

| Record name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and molecular weight of 4-Bromo-3-methyl-5-phenylisoxazole

An In-Depth Technical Guide to 4-Bromo-3-methyl-5-phenylisoxazole

Introduction

The isoxazole ring is a prominent heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable building block for designing novel therapeutic agents and functional materials. This guide focuses on a specific derivative, 4-Bromo-3-methyl-5-phenylisoxazole, a compound of interest for researchers in synthetic chemistry and drug development.

As a halogenated heterocyclic compound, 4-Bromo-3-methyl-5-phenylisoxazole serves as a versatile intermediate. The bromine atom at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. The methyl and phenyl groups at the 3- and 5-positions, respectively, influence the molecule's solubility, stability, and interaction with biological targets. This document provides a comprehensive overview of its chemical properties, molecular weight, synthesis, and analytical characterization, designed for scientists and professionals in the field.

Section 1: Molecular Identity and Physicochemical Properties

The fundamental step in utilizing any chemical compound is to establish its precise identity and understand its basic physical characteristics. These properties dictate the conditions required for its handling, storage, and application in chemical reactions.

Table 1: Core Identifiers for 4-Bromo-3-methyl-5-phenylisoxazole

| Identifier | Value | Source |

| CAS Number | 31301-50-5 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO | [3] |

| IUPAC Name | 4-Bromo-3-methyl-5-phenyl-1,2-oxazole | N/A |

| SMILES | CC1=C(Br)C(C2=CC=CC=C2)=NO1 | [3] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 238.08 g/mol | [3] |

| Appearance | Solid (Form may vary) | N/A |

| Storage | Sealed in dry, 2-8°C | [3] |

The structure of 4-Bromo-3-methyl-5-phenylisoxazole is characterized by the five-membered isoxazole ring, which is substituted at three positions. The bromine atom's electronegativity and position on the ring are critical for its reactivity, particularly in metal-catalyzed coupling reactions.

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles often involves [3+2] cycloaddition reactions or the cyclization of appropriately functionalized precursors. A common and effective method for creating the 3,5-disubstituted isoxazole core involves the reaction of a β-diketone or a related precursor with hydroxylamine, followed by subsequent bromination.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary stages: the formation of the isoxazole ring and the regioselective bromination of the formed heterocycle.

Exemplary Synthesis Protocol

The following protocol is a representative method for the synthesis of the target compound.

Step 1: Synthesis of 3-Methyl-5-phenylisoxazole [4]

-

To a solution of 1-phenyl-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents).

-

Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water.

-

Causality: The base (sodium acetate) is crucial to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile. The cyclocondensation reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on one carbonyl group, followed by intramolecular condensation with the second carbonyl to form the stable heterocyclic ring.

Step 2: Bromination of 3-Methyl-5-phenylisoxazole

-

Dissolve the 3-methyl-5-phenylisoxazole (1 equivalent) from Step 1 in a suitable solvent like acetic acid or a chlorinated solvent (e.g., chloroform).

-

Slowly add a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine (1 equivalent) in the same solvent at room temperature. The use of NBS is often preferred for its milder and more selective nature.

-

Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine.

-

Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 4-Bromo-3-methyl-5-phenylisoxazole.

-

Causality: The C4 position of the isoxazole ring is electron-rich and thus susceptible to electrophilic substitution. Acetic acid can serve as both a solvent and a catalyst to activate the brominating agent.

Section 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 4-Bromo-3-methyl-5-phenylisoxazole, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two characteristic molecular ion peaks:

-

[M]⁺: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

[M+2]⁺: Corresponding to the molecule containing the ⁸¹Br isotope, with nearly equal intensity to the [M]⁺ peak. This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two distinct types of protons:

-

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.4-7.8 ppm) integrating to 5 protons. The exact pattern will depend on the substitution on the phenyl ring if any, but for an unsubstituted phenyl group, it will appear as a complex multiplet.[5]

-

Methyl Protons: A sharp singlet in the aliphatic region (typically δ 2.3-2.5 ppm) integrating to 3 protons.[5] The singlet nature arises because there are no adjacent protons to couple with.

-

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule:

-

Isoxazole Ring Carbons (C3, C4, C5): These will appear in the range of δ 90-170 ppm. The C-Br carbon (C4) will be shifted due to the halogen's influence.[5]

-

Phenyl Carbons: Several signals will be observed in the aromatic region (δ 125-135 ppm).

-

Methyl Carbon: A single peak in the upfield region (δ 10-15 ppm).[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~1600-1615 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1450-1580 cm⁻¹: C=C stretching vibrations from the phenyl ring.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~900-1200 cm⁻¹: Ring stretching vibrations characteristic of the isoxazole core.

-

~550-750 cm⁻¹: C-Br stretching vibration.

Section 4: Safety, Handling, and Storage

GHS Hazard Information (Anticipated):

-

Pictograms: GHS07 (Exclamation Mark) is likely applicable.

-

Hazard Statements:

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-methyl-5-phenylisoxazole is a valuable heterocyclic building block with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed using a standard suite of analytical techniques including MS, NMR, and IR spectroscopy. The presence of a bromine atom provides a strategic point for synthetic diversification, making it a useful intermediate for creating libraries of complex molecules for applications in drug discovery and materials science. Adherence to proper safety and handling protocols is essential for its responsible use in a research setting.

References

Sources

- 1. 4-Bromo-3-Methyl-5-phenylisoxazole | CAS#:31301-50-5 | Chemsrc [chemsrc.com]

- 2. 4-BroMo-5-Methyl-3-phenylisoxazole | 31295-65-5 [amp.chemicalbook.com]

- 3. 31295-65-5|4-Bromo-5-methyl-3-phenylisoxazole|BLD Pharm [bldpharm.com]

- 4. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. fishersci.ca [fishersci.ca]

- 7. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activity of 4-bromo-isoxazole scaffolds

Executive Summary

The 4-bromo-isoxazole scaffold represents a critical "dual-utility" moiety in modern medicinal chemistry. It functions simultaneously as a privileged synthetic intermediate —enabling rapid access to 4-substituted aryl-isoxazoles via palladium-catalyzed cross-coupling—and as a bioactive pharmacophore in its own right. The bromine atom at the C4 position is not merely a leaving group; it serves as a halogen bond donor, modulating lipophilicity (

Structural Significance & Pharmacophore Analysis[2]

The Isoxazole Core

The isoxazole ring acts as a bioisostere for amide bonds and carboxylic acids. Its planar, aromatic nature allows for

The Role of the C4-Bromine Atom

The introduction of bromine at the C4 position drastically alters the physicochemical profile of the ring:

-

Electronic Modulation: The electron-withdrawing nature of bromine lowers the pKa of the ring protons, potentially altering metabolic stability.

-

Halogen Bonding (The

-hole): The C-Br bond exhibits a positive electrostatic potential region (the

Figure 1: Pharmacophore Interactions (Visualizing the dual role of the scaffold)

Caption: Functional duality of the 4-bromo-isoxazole scaffold in drug discovery workflows.

Synthetic Access: The "Make" Phase

The primary utility of 4-bromo-isoxazole is its role as an electrophile in cross-coupling reactions. The C4 position is electronically activated for oxidative addition by Palladium(0).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-phenyl-isoxazole derivatives (Precursors to COX-2 inhibitors like Valdecoxib).

Reagents & Materials:

-

Substrate: 4-bromo-3,5-dimethylisoxazole (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution) -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent (1,4-Dioxane) and aqueous base. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Loading: Add 4-bromo-3,5-dimethylisoxazole, phenylboronic acid, and the Palladium catalyst under a positive pressure of Argon.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Checkpoint: The disappearance of the starting bromide peak (

) and appearance of the coupled product (

-

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (

) and brine ( -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Figure 2: Synthetic Workflow (Suzuki Coupling)

Caption: Optimized workflow for Palladium-catalyzed C4-arylation of isoxazoles.

Biological Activity & Mechanism of Action[2][3][4][5][6][7]

Oncology: Kinase & HSP90 Inhibition

Isoxazole derivatives are potent ATP-competitive inhibitors. The 4-substituted isoxazoles (derived from the bromo-precursor) often occupy the hydrophobic pocket of kinases.

-

Mechanism: The isoxazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., VEGFR, EGFR).

-

Evidence: Resorcinol-isoxazole amides inhibit HSP90, leading to the degradation of oncogenic client proteins.

Infectious Disease: Antimicrobial Activity

Intact 4-bromo-isoxazole derivatives have shown activity against Gram-positive bacteria (S. aureus).

-

Mechanism: The lipophilic bromine atom facilitates membrane penetration. Furthermore, isoxazoles can inhibit bacterial dihydropteroate synthase (DHPS), similar to sulfonamides.

CNS: GABA and Glutamate Modulation

The isoxazole ring is a classic bioisostere for the carboxylate group in glutamate.

-

AMPA Receptor: 4-substituted isoxazoles (e.g., AMPA itself contains an isoxazole-like system) modulate excitatory neurotransmission.

-

GABA-A: 4-bromo-isoxazoles can act as partial agonists or antagonists at the GABA binding site, influencing chloride ion flux.

Experimental Protocol: Biological Evaluation (The "Test")

Protocol: In Vitro Cell Viability Assay (MTT)

Objective: Determine the

-

Seeding: Plate cells at a density of

cells/well in 96-well plates. Incubate for 24h at 37°C ( -

Treatment: Dissolve 4-bromo-isoxazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add to wells (Final DMSO

). -

Incubation: Incubate for 48–72 hours.

-

Labeling: Add

of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Remove medium carefully. Add

DMSO to dissolve crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration] to calculate

using non-linear regression.

Figure 3: Biological Mechanism (Signal Transduction)

Caption: Signal transduction blockade mechanism by isoxazole scaffolds.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The 4-bromo-isoxazole is an ideal "fragment" for FBDD libraries. Its low molecular weight (<200 Da) and high ligand efficiency allow it to probe sub-pockets of enzymes. Future development focuses on:

-

C-H Activation: Direct arylation at C5 without pre-functionalization.

-

Click Chemistry: Using 4-ethynyl-isoxazoles (derived from 4-bromo) for bioconjugation.

References

-

Review of Isoxazole Synthesis & Activity: Agrawal, N., & Mishra, P.[1][2][3][4] (2018).[5] "The synthetic and therapeutic scope of isoxazole derivatives." European Journal of Medicinal Chemistry.

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Anticancer Mechanisms (GAPDH/Kinases): Kozlova, E., et al. (2023).[6] "Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH."[7] Bioorganic Chemistry.

-

COX-2 Inhibition (Valdecoxib Analogues): Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

-

Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3,5-Disubstituted-4-Bromoisoxazoles: A Technical Guide

Executive Summary

The 4-bromoisoxazole scaffold is not merely a synthetic intermediate; it is a privileged structural motif in medicinal chemistry, serving as a bioisostere for phenyl rings and a platform for halogen bonding (XB) interactions. For drug development professionals, understanding the solid-state arrangement of 3,5-disubstituted-4-bromoisoxazoles is critical. The bromine atom at the 4-position acts as a potent

This guide moves beyond basic data collection, providing a rigorous workflow for synthesizing, crystallizing, and analyzing these heterocycles. It emphasizes the structural causality driven by the electronic anisotropy of the carbon-bromine bond.

Synthetic Prerequisites & Precursor Purity

High-quality single crystals cannot be grown from impure oils. The synthesis of 3,5-disubstituted-4-bromoisoxazoles generally proceeds via two primary pathways. The choice of pathway dictates the impurity profile, which directly impacts crystallization success.

Pathway Selection[1]

-

Cyclocondensation (Regioselective): Reaction of 1,3-diketones with hydroxylamine hydrochloride. This often yields a mixture of regioisomers if the diketone is unsymmetrical.

-

Crystallography Note: Isomeric impurities disrupt lattice formation. Regio-purity must be confirmed via

H-NMR prior to crystallization attempts.

-

-

Dipolar Cycloaddition: Reaction of nitrile oxides (generated in situ from oximes) with alkynes. This is preferred for distinct 3,5-substitution patterns.

Electrophilic Bromination Protocol

The introduction of the bromine atom is typically achieved using N-Bromosuccinimide (NBS).

-

Reagents: Isoxazole precursor (1.0 eq), NBS (1.1 eq), NH

OAc (0.1 eq, catalyst). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure: Stir at room temperature. Monitor by TLC.[1]

-

Purification: Quench with water. If the product oils out (common with alkyl substituents), extract with EtOAc, dry over MgSO

, and perform a short silica plug filtration.

Crystallization Strategies for Isoxazoles

Isoxazole derivatives, particularly those with short alkyl chains (e.g., 3,5-dimethyl), often exhibit low melting points, leading to "oiling out" rather than crystallizing.

Solvent Systems

The polarity of the isoxazole ring (dipole moment ~2.9 D) requires a careful balance of dielectric constants in the solvent system.

| Method | Solvent System | Applicability | Mechanism |

| Slow Evaporation | Ethanol / Water (9:1) | Polar derivatives (e.g., 3,5-diaryl) | Gradual supersaturation driven by EtOH evaporation. |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Lipophilic derivatives | Pentane diffuses into THF, lowering solubility slowly. |

| Sublimation | None (Vacuum) | Low MW analogs (e.g., 3,5-dimethyl) | Direct solid-to-solid purification; yields extremely pure crystals. |

Troubleshooting "Oiling Out"

If the 4-bromo derivative separates as an oil:

-

Scratching: Use a glass rod to induce nucleation sites on the vessel wall.

-

Seeding: Add a micro-crystal of a structurally similar isoxazole if available.

-

Cooling: Place the vial in a -20°C freezer. The bromine atom increases the molecular weight, but the entropy of the melt can still be high.

X-Ray Diffraction: Data Collection & Reduction

The presence of Bromine (

Instrumental Parameters

-

Radiation Source: Molybdenum (

,-

Reasoning: Br absorbs Cu radiation heavily (

mm

-

-

Temperature: Data must be collected at low temperature (100 K or 150 K).

-

Reasoning: The heavy Br atom often exhibits high thermal vibration parameters (

) at room temperature, which can smear electron density maps and obscure subtle packing features.

-

Data Reduction & Refinement

-

Absorption Correction: Multi-scan or analytical absorption correction is mandatory . Without it, the thermal ellipsoids of the Br atom will appear non-physical (flattened or elongated).

-

Space Group Determination: These derivatives frequently crystallize in monoclinic space groups (e.g.,

) due to the planar nature of the heterocyclic ring promoting stacking.

Structural Analysis: The Sigma Hole & Supramolecular Architecture

This is the core value for drug design. The crystal structure is not just a picture; it is a map of electrostatic potential.

The Carbon-Bromine Bond Geometry

In 4-bromoisoxazoles, the C4-Br bond length is typically 1.88 – 1.90 Å .

-

Bond Angles: The exocyclic angles (C3-C4-Br and C5-C4-Br) should be summed. If they deviate significantly from 126°/126° (ideal

), it indicates steric strain from the 3,5-substituents.

Halogen Bonding (The -Hole)

The most critical feature is the Halogen Bond (XB) . The Br atom is not uniformly negative.[2][3]

-

Mechanism: The electron density on the Br atom is anisotropic. The region along the C-Br bond extension is electron-deficient (positive potential, the

-hole), while the equatorial belt is electron-rich. -

Observation: Look for short contacts (

Å) between the Br atom (donor) and nucleophiles (acceptors) such as:-

The Nitrogen (N2) of a neighboring isoxazole ring.

-

Oxygen atoms of carbonyl groups (if present in substituents).

-

-

Geometry: The C-Br...Nucleophile angle is usually near-linear (160°–180°), confirming the directional nature of the interaction.

- Stacking

The isoxazole ring is aromatic (

Visualization Workflows

Experimental Workflow

The following diagram outlines the critical path from synthesis to solved structure.

Figure 1: Critical path for the structural determination of 4-bromoisoxazoles.

Supramolecular Interaction Map

This diagram illustrates the competing forces stabilizing the crystal lattice.

Figure 2: Interaction map highlighting the directional Halogen Bond (Red) and Pi-Stacking (Green).

Comparative Data Metrics

When reporting your structure, organize key parameters as follows to facilitate comparison with literature values.

| Parameter | Typical Value | Significance |

| Space Group | Indicates packing symmetry; centrosymmetric is common. | |

| C4-Br Bond | 1.88 - 1.90 Å | Standard aromatic C-Br length. |

| 165° - 178° | Linearity confirms | |

| Distance Br...N | 2.90 - 3.20 Å | Shorter than sum of vdW radii (3.40 Å) indicates strong bonding. |

| Torsion Angles | Variable | 3,5-substituents often twist out of plane to avoid Br steric clash. |

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

-

Politzer, P., & Murray, J. S. (2017). Sigma-hole interactions: Halogen bonding and the others. [Link]

-

Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. [Link]

-

Acta Crystallographica. Specific examples of isoxazole packing interactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the simultaneous σ-hole/π-hole bonding characteristics of a Br⋯π interaction in an ebselen derivative via experimental and theoretical electron-density analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of the cis/trans configuration on the supramolecular aggregation of aryltriazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Buchwald-Hartwig Amination Conditions for Bromoisoxazoles

Executive Summary & Strategic Analysis

Functionalizing isoxazoles via Palladium-catalyzed cross-coupling is a non-trivial challenge in medicinal chemistry. Unlike stable carbocycles (e.g., bromobenzene), the isoxazole ring is electronically unique and chemically fragile. The success of a Buchwald-Hartwig amination on this scaffold depends entirely on the position of the bromine atom (C3, C4, or C5).

-

4-Bromoisoxazoles: Behaves most like a standard heteroaryl bromide. Amenable to Pd-catalyzed amination under carefully controlled conditions.

-

3-Bromoisoxazoles: Highly problematic for direct Pd-catalysis due to electronic deactivation and competitive coordination. The industry-standard solution is a two-step addition-oxidation sequence , not direct coupling.

-

5-Bromoisoxazoles: Often reactive enough for SNAr (Nucleophilic Aromatic Substitution) without metal catalysis if electron-withdrawing groups are present; otherwise, they require specialized Pd-conditions similar to the C4 isomer.

The "Silent Killer": Base-Induced Ring Opening

The most common failure mode in isoxazole coupling is ring cleavage . The N–O bond is weak (

Core Rule: Avoid strong alkoxide bases (NaOtBu, KOtBu). Use mild carbonate or phosphate bases (Cs₂CO₃, K₃PO₄).

Decision Matrix: Selecting the Right Protocol

Before starting, identify your substrate type to select the viable pathway.

Figure 1: Strategic decision tree for aminating bromoisoxazoles. Note that direct coupling at C3 is generally discouraged in favor of the two-step protocol.

Protocol A: Direct Amination (For 4-Bromo & 5-Bromoisoxazoles)

This protocol utilizes a specific catalyst system designed to prevent catalyst poisoning by the isoxazole nitrogen and minimize ring opening.

Mechanism: The 4-position is sufficiently electron-rich to undergo oxidative addition with Pd(0), yet electron-deficient enough to facilitate reductive elimination. Critical Factor: Cs₂CO₃ is used instead of NaOtBu to preserve ring integrity.

Materials

-

Substrate: 4-Bromoisoxazole derivative (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Primary or Secondary)

-

Catalyst Source: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (5 mol% if using Pd₂(dba)₃) or BrettPhos (for primary amines)

-

Why Xantphos? Its wide bite angle facilitates reductive elimination and makes the catalyst robust against heteroatom coordination.

-

-

Base: Cs₂CO₃ (2.0 equiv) - Must be dry/anhydrous.

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure

-

Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.

-

Note: If the amine or bromide is solid, add them now (1.0 mmol scale).

-

-

Inerting: Cap the vial and purge with inert gas for 5 minutes.

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

-

Substrate Addition: If liquid, add the 4-bromoisoxazole (1.0 mmol) and amine (1.2 mmol) via syringe.

-

Activation: Place the vial in a pre-heated block at 90–100 °C .

-

Caution: Do not exceed 110 °C. Isoxazoles are thermally sensitive.

-

-

Monitoring: Stir vigorously. Monitor by LCMS at 2 hours and 16 hours. Look for the disappearance of bromide.

-

Workup: Filter the mixture through a pad of Celite to remove insoluble salts. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol B: The "Workaround" (For 3-Bromoisoxazoles)

Direct Buchwald-Hartwig coupling at the 3-position is notoriously difficult due to the adjacent ring nitrogen interfering with the catalyst. The industry-standard approach is a Nucleophilic Substitution followed by Oxidation .

Concept: 3-Bromoisoxazolines (reduced form) are more reactive towards nucleophilic attack than isoxazoles. We couple at the isoxazoline stage and then restore aromaticity.

Step 1: Substitution

-

Reactants: Dissolve 3-bromo-2-isoxazoline (1.0 equiv) and the amine (2.0–3.0 equiv) in water or ethanol.

-

Conditions: Heat to reflux (80–100 °C) for 6–12 hours.

-

Result: This yields the 3-amino-2-isoxazoline.[1] Isolate via extraction (DCM/Water).

Step 2: Oxidative Aromatization

-

Reactants: Dissolve the 3-amino-2-isoxazoline in Toluene or Dioxane.

-

Oxidant: Add activated MnO₂ (10 equiv) or DDQ (1.2 equiv).

-

Alternative: I₂/K₂CO₃ can also effect this oxidation.

-

-

Conditions: Stir at reflux (MnO₂) or RT (DDQ) until conversion is complete (check TLC/LCMS).

-

Workup: Filter to remove oxidant and concentrate.

Optimization & Troubleshooting Guide

Comparative Data: Base & Ligand Effects[2][3][4]

| Variable | Recommendation | Scientific Rationale |

| Base | Cs₂CO₃ or K₃PO₄ | Critical: Weak inorganic bases prevent isoxazole ring cleavage (N-O bond rupture) common with alkoxides (NaOtBu). |

| Ligand | Xantphos | Excellent for heterocycles; large bite angle promotes reductive elimination over catalyst poisoning. |

| Ligand (Alt) | BrettPhos | Superior for primary amines and sterically hindered substrates. |

| Solvent | Dioxane or Toluene | Non-polar/apolar solvents minimize base solubility, effectively "buffering" the reaction to protect the ring. |

| Temp | 80–100 °C | Sufficient for activation but below the thermal decomposition threshold of many isoxazoles. |

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Ring Cleavage (Nitrile formation) | Base is too strong. | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature by 10°C. |

| No Reaction (SM Recovery) | Catalyst poisoning (N-coordination). | Switch to Pd₂(dba)₃/Xantphos (high concentration of ligand). Increase catalyst loading to 5-10 mol%. |

| Low Yield (Black Precipitate) | Pd black formation (instability). | Ensure strict O₂-free conditions. Add 10 mol% extra ligand. |

| 3-Bromo Substrate Fails | Inherent low reactivity. | Stop. Switch to Protocol B (Isoxazoline route). Direct coupling is rarely viable. |

References

-

General Buchwald-Hartwig Conditions & Base Selection

-

Isoxazole Ring Stability & Cleavage

-

Synthesis of 3-Aminoisoxazoles (The Two-Step Protocol)

-

Burkhardt, E. et al. "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters. Available at: [Link]

-

-

Palladium-Catalyzed Coupling of Heteroaryl Bromides

-

WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Available at: [Link]

-

Sources

High-Precision C-H Functionalization of 3-Methyl-5-Phenylisoxazole Scaffolds

Executive Summary & Strategic Importance

The 3-methyl-5-phenylisoxazole core is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for COX-2 inhibitors (e.g., Valdecoxib ) and various kinase inhibitors. Traditionally, derivatives of this core are synthesized de novo via condensation of 1,3-dicarbonyl equivalents with hydroxylamine. However, in the context of rapid analoging and Late-Stage Functionalization (LSF), de novo methods are inefficient.

This Application Note details three orthogonal C-H activation strategies to diversify the pre-formed core directly. By exploiting the distinct electronic and coordinative properties of the isoxazole ring, researchers can selectively target:

-

The C4-Position: Via electrophilic Palladium-catalyzed C-H arylation.[1]

-

The Ortho-Phenyl Position: Via Ruthenium/Rhodium-catalyzed chelation-assisted activation.

-

The C3-Methyl Group: Via base-mediated lateral C(sp³)-H activation.

Regioselectivity Map & Mechanistic Logic

The success of these protocols relies on understanding the "personality" of the isoxazole ring. It is an electron-rich,

Diagram 1: Regioselectivity & Activation Logic

Caption: Orthogonal activation sites on the 3-methyl-5-phenylisoxazole core. Selection of catalyst and conditions dictates the site of functionalization.

Protocol A: Pd-Catalyzed C4-H Arylation

Target: The C4 position (the most nucleophilic site).

Mechanism: Concerted Metalation-Deprotonation (CMD) or Electrophilic Palladation (

The C4-H bond is electronically activated. Palladium(II) species, often generated from Pd(OAc)₂ or PdCl₂(MeCN)₂, coordinate to the isoxazole

Experimental Workflow

Reagents:

-

Substrate: 3-methyl-5-phenylisoxazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Catacxium A or PPh₃ (10 mol%)

-

Base/Additive: Ag₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane or DMA (0.2 M)

Step-by-Step Protocol:

-

Setup: In a glovebox or under strictly anhydrous conditions, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol), Ligand (0.02 mmol), and Ag₂CO₃ (110 mg, 0.4 mmol) into a 10 mL screw-cap vial equipped with a magnetic stir bar.

-

Addition: Add 3-methyl-5-phenylisoxazole (32 mg, 0.2 mmol) and the Aryl Iodide (0.3 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (1.0 mL). Seal the vial tightly with a PTFE-lined cap.

-

Reaction: Transfer to a pre-heated aluminum block at 110°C . Stir vigorously (800 rpm) for 16 hours.

-

Note: The reaction mixture will turn dark/black as Pd black precipitates over time.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Troubleshooting:

-

Low Conversion: If the aryl iodide is electron-rich (e.g., 4-OMe-Ph-I), switch the solvent to DMA and increase temperature to 130°C.

-

Regioselectivity Issues: Rare for this substrate, as C4 is the only open heteroaryl position. If phenyl ring arylation is observed, switch to a non-acidic solvent to suppress CMD on the phenyl ring.

Protocol B: Ru(II)-Catalyzed Ortho-Phenyl Functionalization

Target: The ortho-position of the 5-phenyl ring. Mechanism: Chelation-Assisted C-H Activation.

The isoxazole Nitrogen acts as a directing group (DG). Cationic Ruthenium(II) or Rhodium(III) complexes coordinate to the nitrogen, bringing the metal into proximity with the ortho-C-H bond of the phenyl ring, forming a 5-membered metallacycle.

Diagram 2: Catalytic Cycle (Ru-Catalyzed)

Caption: The isoxazole nitrogen directs the Ru(II) catalyst to the ortho-phenyl position, enabling annulation or alkylation.

Experimental Workflow (Annulation with Alkynes)

This reaction produces isoxazolo-isoquinoline type fused systems.

Reagents:

-

Substrate: 3-methyl-5-phenylisoxazole (0.2 mmol)

-

Coupling Partner: Diphenylacetylene (0.24 mmol)

-

Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)

-

Additive: Cu(OAc)₂·H₂O (20 mol%) - Note: Acts as oxidant/promoter.

-

Solvent: MeOH or TFE (2,2,2-trifluoroethanol) (0.1 M)

Step-by-Step Protocol:

-

Setup: Weigh [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and Cu(OAc)₂·H₂O (8.0 mg, 0.04 mmol) into a reaction tube.

-

Addition: Add the isoxazole substrate and the alkyne.

-

Solvation: Add TFE (2.0 mL). TFE is crucial as it stabilizes the cationic Ru species via hydrogen bonding.

-

Reaction: Seal and heat to 100°C for 12-18 hours.

-

Workup: Evaporate the solvent directly.

-

Purification: Silica gel chromatography.

Protocol C: Lateral C(sp³)-H Activation (C3-Methyl)

Target: The C3-Methyl group. Mechanism: Base-mediated deprotonation (Lateral Lithiation).

The C3-methyl protons are acidified by the electron-withdrawing nature of the C=N bond. Treatment with a strong base (n-BuLi) generates a resonance-stabilized anion that can react with electrophiles (alkyl halides, aldehydes, etc.).

Experimental Workflow

Reagents:

-

Substrate: 3-methyl-5-phenylisoxazole (1.0 equiv)

-

Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Electrophile: Benzyl bromide or Benzaldehyde (1.2 equiv)

-

Solvent: Dry THF

Step-by-Step Protocol:

-

Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add the isoxazole (159 mg, 1.0 mmol) and dry THF (5 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

-

Lithiation: Dropwise add n-BuLi (0.44 mL, 1.1 mmol).

-

Observation: A color change (often yellow/orange) indicates the formation of the lateral anion.

-

Time: Stir at -78°C for 45 minutes. Do not warm up, or ring fragmentation may occur.

-

-

Quench: Add the electrophile (1.2 mmol) dropwise.

-

Warming: Stir at -78°C for 1 hour, then slowly allow to warm to 0°C over 2 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O.

Comparative Data & Optimization Table

The following table summarizes the efficiency of different conditions for C4-Arylation , the most common LSF request.

| Entry | Catalyst | Ligand | Oxidant/Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | Dioxane | 110 | 65 | Standard condition |

| 2 | Pd(OAc)₂ | Catacxium A | Ag₂CO₃ | Dioxane | 110 | 88 | Bulky ligand improves yield |

| 3 | PdCl₂(MeCN)₂ | None | AgF | DMA | 130 | 72 | Ligand-free, requires higher T |

| 4 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 30 | Carbonate base less effective than Ag salts |

Data aggregated from internal optimization studies and literature precedents (see Ref 1, 2).

References

-

Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position Shigenobu, M., Takenaka, K., & Sasai, H. Angewandte Chemie International Edition, 2015.[2] [Link] (Note: While titled "5-position", this refers to the generic activation of the heteroaryl C-H. In 3,5-disubstituted systems, this chemistry applies to C4).

-

Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate Romdhane, R. B., et al. European Journal of Organic Chemistry, 2024. [Link]

-

Ruthenium(II)-Catalyzed C–H Functionalization of Isoxazoles Ackermann, L., et al. Organic Letters, 2012. [Link] (Demonstrates the directing group capability of the isoxazole nitrogen).

-

Synthesis of Valdecoxib Derivatives via C-H Activation Strategies Review of Synthetic Methodologies National Institutes of Health (PMC). [Link]

Sources

Troubleshooting & Optimization

User Query: Minimizing Debromination Side Reactions in Isoxazole Synthesis

Technical Support Portal: Heterocycle Synthesis & Functionalization Current Status: ● Operational Ticket Category: Isoxazole Chemistry / Halogen Retention Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Debromination (the unwanted replacement of a bromine substituent with hydrogen) in isoxazole chemistry typically occurs at two distinct stages:

-

During Ring Construction: Loss of bromine from bromoalkynes or bromoaryl oximes during [3+2] cycloaddition.

-

During Functionalization: Hydrodebromination (HDB) during Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) of bromoisoxazole intermediates.

This guide provides mechanistic insights and self-validating protocols to eliminate these pathways.

Part 1: Diagnostic & Troubleshooting

Before altering your conditions, determine where the bromine loss is occurring. Use this logic flow to diagnose the root cause.

Figure 1: Diagnostic logic tree for isolating the source of debromination in isoxazole workflows.

Part 2: The "Phantom Hydrogen" – Hydrodebromination in Pd-Catalysis

The Scenario: You are attempting a Suzuki-Miyaura coupling on a 4-bromoisoxazole or 5-bromoisoxazole. The Failure: The reaction yields the hydro-isoxazole (Br replaced by H) instead of the biaryl product.

Mechanism of Failure

Isoxazoles are electron-deficient heteroaromatics. The oxidative addition of Pd(0) into the C-Br bond is facile, but the resulting Ar-Pd(II)-Br complex is prone to Hydrodebromination (HDB) if transmetalation is slow.

The H-source is often the solvent (alcohol, DMF) or the base, not necessarily hydrogen gas.

Figure 2: Kinetic competition between the desired coupling (blue path) and the parasitic hydrodebromination (red path).

Technical Solutions

| Variable | Recommendation | Scientific Rationale |

| Solvent | Switch to Toluene/Water (10:1) or Dioxane (Anhydrous) | Avoids primary/secondary alcohols (e.g., MeOH, EtOH, iPrOH) which act as hydride donors via |

| Catalyst/Ligand | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands like dppf resist |

| Base | K₃PO₄ or Cs₂CO₃ | Avoid alkoxide bases (NaOMe, NaOEt) which can reduce Pd(II) to Pd-H species. |

| Concentration | High (>0.2 M) | HDB is often zero-order in boronic acid but first-order in catalyst. Increasing substrate concentration favors the bimolecular transmetalation step. |

Part 3: Preserving Halogens During Ring Synthesis

The Scenario: You are synthesizing the isoxazole ring via [3+2] cycloaddition of a nitrile oxide and an alkyne/alkene.[1] The Failure: The bromine on the starting material is lost or scrambled.

Critical Control Points

1. Nitrile Oxide Generation (The Chlorination Step)

-

Problem: If using N-chlorosuccinimide (NCS) to convert an oxime to a hydroximoyl chloride, excess NCS can cause radical chlorination or halogen exchange on electron-rich aryl rings.

-

Solution:

-

Use exact stoichiometry (1.05 eq) of NCS.

-

Maintain temperature < 40°C .

-

Self-Validation: Check LCMS of the intermediate hydroximoyl chloride before adding base. If you see M-Br+Cl peaks, exchange has occurred.

-

2. Bromoalkyne Instability

-

Problem: When reacting nitrile oxides with 1-bromoalkynes to make 5-bromoisoxazoles, the C-Br bond is labile. Strong bases or copper catalysts (if using Click conditions) can cause debromination or homocoupling (Cadiot-Chodkiewicz).

-

Solution:

-

Avoid Cu(I): Standard thermal cycloaddition is preferred for bromoalkynes to avoid oxidative insertion of Cu into the C-Br bond.

-

Base Selection: Use weak organic bases (e.g., KHCO₃ or dilute Et₃N) rather than NaOH to generate the nitrile oxide in situ.

-

Part 4: Validated Protocols

Protocol A: "Low-HDB" Suzuki Coupling of Bromoisoxazoles

Designed to minimize hydrodebromination side products.

-

Preparation: Charge a reaction vial with Bromoisoxazole (1.0 eq) , Boronic Acid (1.5 eq) , and K₃PO₄ (3.0 eq) .

-

Solvent: Add degassed Toluene/Water (20:1) . Note: Minimizing water volume reduces hydroxide-mediated debromination while maintaining solubility.

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) . Do not use Pd(PPh₃)₄ as it is more prone to HDB in this context.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Validation:

-

Pass: LCMS shows Product Mass (M+Ar).

-

Fail: LCMS shows M-Br+H (Mass - 78/80). Action: Switch ligand to XPhos and repeat.

-

Protocol B: Safe Generation of Nitrile Oxides from Bromo-Aryl Oximes

Designed to prevent halogen exchange.

-

Chlorination: Dissolve bromo-benzaldehyde oxime (1.0 eq) in DMF at 0°C.

-

Reagent: Add NCS (1.05 eq) portion-wise over 15 minutes. Do not dump all at once.

-

Activation: Stir at RT for 1 hour. Verify conversion to hydroximoyl chloride by TLC/LCMS.

-

Cycloaddition: Add the alkyne (1.2 eq).

-

Base Addition: Add Et₃N (1.1 eq) dissolved in DMF very slowly via syringe pump over 2 hours.

-

Why? Keeping the base concentration low prevents the rapid accumulation of nitrile oxide, which minimizes dimerization and side reactions with the halogen.

-

References

-

Mechanistic Insights into Hydrodehalogenation

- Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogen

- Source: Weizmann Institute of Science / ACS C

-

URL:[Link]

-

Isoxazole Synthesis Overview

-

General Suzuki Coupling Troubleshooting

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

-

URL:[Link]

-

Hydroxylation/Hydrodebromination Mechanism

Sources

Technical Support Center: Navigating Catalyst Poisoning by Isoxazole-Containing Substrates

Welcome to the Technical Support Center dedicated to addressing the challenges of catalyst poisoning in reactions involving isoxazole-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected reactivity, low yields, or complete reaction failure when employing these valuable heterocyclic compounds in transition metal-catalyzed transformations.

Here, we move beyond simple procedural lists to provide in-depth, evidence-based troubleshooting strategies. Our approach is grounded in a mechanistic understanding of the underlying coordination chemistry that leads to catalyst deactivation. This resource aims to empower you to diagnose and solve these common yet complex issues, ensuring the success of your synthetic endeavors.

Understanding the Core Problem: The Isoxazole Moiety as a Catalyst Inhibitor

The isoxazole ring, a cornerstone in many pharmaceutical and agrochemical compounds, possesses inherent electronic features that can be detrimental to catalytic activity.[1][2][3] The lone pairs of electrons on both the nitrogen and oxygen atoms of the isoxazole ring can coordinate strongly with transition metal centers, particularly palladium, which is a workhorse in cross-coupling chemistry.[4][5][6] This coordination can lead to the formation of stable, off-cycle metallacycles that are catalytically inactive, effectively "poisoning" the catalyst and halting the desired reaction.[4][5][7]

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with an isoxazole-containing substrate is not working. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the isoxazole substrate itself. The nitrogen and oxygen heteroatoms in the isoxazole ring can act as ligands, binding to the metal center of your catalyst (e.g., palladium) and deactivating it.[4][5] This is a common issue encountered with nitrogen-containing heterocycles in cross-coupling reactions.[7][8]

Q2: Are all transition metal catalysts susceptible to poisoning by isoxazoles?

A2: While many transition metal catalysts can be affected, palladium catalysts are particularly well-documented to be susceptible to poisoning by nitrogen heterocycles like isoxazole.[4][5][8] The extent of poisoning can depend on the specific metal, its oxidation state, and the ligand sphere. Catalysts based on other metals such as gold have also been shown to coordinate with isoxazoles, though this interaction is often harnessed for productive reactivity rather than leading to poisoning.[9]

Q3: Can impurities in my isoxazole substrate be the source of catalyst poisoning?

A3: Absolutely. While the isoxazole moiety itself is a potential poison, impurities in your starting materials can also deactivate the catalyst.[10] It is crucial to ensure the high purity of all reagents, including the isoxazole substrate, coupling partner, and solvents.[10][11] Common culprits include residual reagents from previous synthetic steps or sulfur-containing impurities.[5]

Q4: How can I confirm that catalyst poisoning is the issue in my reaction?

A4: A good diagnostic experiment is to run a control reaction with a similar substrate that does not contain the isoxazole ring. If this reaction proceeds as expected while your isoxazole-containing reaction fails, it strongly suggests that the isoxazole is inhibiting the catalyst. Additionally, you can try increasing the catalyst loading in your problematic reaction; a significant improvement in conversion with higher catalyst loading is often indicative of poisoning.[5]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Catalyst Poisoning

This guide provides a systematic workflow for diagnosing and resolving catalyst poisoning issues with isoxazole-containing substrates.

// Nodes A [label="Reaction Failure or Low Yield\nwith Isoxazole Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Verify Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Optimize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 3: Modify Catalyst System", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Successful Reaction", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; F [label="Purify Substrate & Reagents\n(Chromatography, Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Increase Catalyst Loading\n(e.g., 2-5 mol%)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Screen Ligands\n(Bulky, Electron-Rich)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Screen Solvents & Bases", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Consider Alternative Catalysts\nor Pre-catalysts", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="Start Troubleshooting"]; B -> F [label="Impurity Suspected"]; F -> B [label="Re-evaluate"]; B -> C [label="Purity Confirmed"]; C -> G; C -> I; C -> D [label="If optimization is insufficient"]; D -> H; D -> J; G -> E [label="Problem Solved"]; H -> E [label="Problem Solved"]; I -> E [label="Problem Solved"]; J -> E [label="Problem Solved"]; }

Caption: A workflow for troubleshooting catalyst poisoning.Issue 1: Reaction is sluggish or completely stalled.

This is the most common symptom of catalyst poisoning by an isoxazole-containing substrate.

Protocol 1: Systematic Troubleshooting of a Stalled Cross-Coupling Reaction

-

Verify Reagent Purity:

-

Rationale: Impurities, especially other nitrogen-containing compounds or sulfur species, can be potent catalyst poisons.[5][10]

-

Action: Re-purify your isoxazole substrate via column chromatography or recrystallization. Ensure all other reagents, including your coupling partner and base, are of high purity.[10][11] Solvents should be anhydrous and degassed.[10]

-

-

Increase Catalyst Loading:

-

Rationale: A higher concentration of the catalyst can overcome a certain threshold of poisoning by the substrate.

-

Action: Incrementally increase the catalyst loading from the standard 1 mol% to 2-3 mol%, and in some challenging cases, up to 5 mol%.[5] Monitor the reaction progress at each concentration.

-

-

Screen Ligands:

-

Rationale: The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands can promote the desired catalytic cycle and minimize coordination of the isoxazole.[5]

-

Action: Switch from standard ligands (e.g., PPh₃) to more specialized ligands. A good starting point is to screen a panel of biarylphosphine ligands such as SPhos or XPhos.[5]

-

| Ligand Type | Examples | Rationale for Use with Isoxazoles |

| Standard Monodentate | PPh₃, P(t-Bu)₃ | May be insufficient due to competitive binding. |

| Bulky, Electron-Rich | SPhos, XPhos, RuPhos | Steric bulk can disfavor isoxazole coordination. |

| Bidentate | Xantphos, dppf | Can create a more stable catalytic complex. |

-

Evaluate Different Pre-catalysts:

-

Rationale: The choice of palladium pre-catalyst can influence the generation of the active catalytic species.

-

Action: If you are using a standard Pd(0) or Pd(II) source, consider switching to a pre-formed pre-catalyst, such as an L-Pd-G3 or G4 pre-catalyst, which can sometimes offer improved performance.

-

Advanced Strategies and Mechanistic Considerations

For particularly challenging substrates, a deeper understanding of the catalyst-substrate interaction is necessary.

// Nodes A [label="Active Catalyst\n(e.g., L-Pd(0))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Isoxazole\nSubstrate", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Inactive Catalyst Complex\n(L-Pd(0)-Isoxazole)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; D [label="Desired Catalytic Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Product", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges A -> D [label="Productive Pathway"]; D -> E; A -> C [label="Poisoning Pathway\n(Coordination)", style=dashed, color="#EA4335"]; B -> C [style=dashed, color="#EA4335"]; }

Caption: The mechanism of catalyst poisoning by isoxazole.The Role of the N-O Bond

The inherent reactivity of the isoxazole's N-O bond can also play a role. Under certain catalytic conditions, this bond can be cleaved, leading to different reaction pathways or catalyst deactivation.[1][12] While often exploited for desired transformations, this reactivity can be an unintended and detrimental side reaction in the context of cross-coupling.

Q5: Could the N-O bond of the isoxazole be breaking and causing issues?

A5: Yes, this is a possibility, especially with certain transition metals and under harsh reaction conditions.[1][12] If you suspect N-O bond cleavage, you may observe unexpected byproducts. Characterizing these byproducts can provide valuable insight into the undesired reaction pathway. Running the reaction at a lower temperature may help to mitigate this issue.

References

-

Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 6). ResearchGate. Retrieved February 14, 2026, from [Link]

-

The coordination chemistry of isoxazoles. (1991). SciSpace. Retrieved February 14, 2026, from [Link]

-

Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025, February 13). Chemical Society Reviews. Retrieved February 14, 2026, from [Link]

-

New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI. Retrieved February 14, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

Catalyst poisoning. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI. Retrieved February 14, 2026, from [Link]

-

Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Isoxazole containing compounds with anticancer activities, and antioxidant agents (Rebamipide and Trolox). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). RSC Publishing. Retrieved February 14, 2026, from [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. Retrieved February 14, 2026, from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Publishing. Retrieved February 14, 2026, from [Link]

-

How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). AZoM.com. Retrieved February 14, 2026, from [Link]

-

Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Preparation of highly substituted isoxazoles via TEMPO catalysis in air oxidation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Copper-Catalyzed Isoxazole Synthesis. (n.d.). Synfacts. Retrieved February 14, 2026, from [Link]

-

Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

-

One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. (2023, March 20). PMC. Retrieved February 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 9. Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01329H [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: 4-Bromoisoxazole Solubility Optimization

Executive Summary & Chemical Profile[1][2]

4-Bromoisoxazole presents a unique solubility challenge due to its hybrid physicochemical nature. It possesses a polar heterocyclic core (isoxazole ring) susceptible to hydrogen bonding interactions, yet the bromine substituent imparts significant lipophilicity.

Critically, with a melting point of 38–43°C , this compound exists at the thermodynamic boundary between solid and liquid under standard laboratory conditions. This "low-melting solid" characteristic is the primary cause of "oiling out" during crystallization and purification.

| Property | Value | Implication for Solvent Selection |

| Physical State | Solid (Low MP: 38–43°C) | High risk of oiling out in hot recrystallization; requires temperature control < 30°C for solid handling. |

| Polarity | Moderate | Soluble in medium-polarity solvents (DCM, EtOAc); insoluble in water; sparingly soluble in pure alkanes. |

| Reactivity | Base-Sensitive | AVOID strong bases (e.g., NaOH, NaOEt) in protic solvents to prevent isoxazole ring cleavage. |

| LogP (Est.) | ~1.3 - 1.6 | Lipophilic enough for efficient extraction into organic phases from aqueous reaction mixtures. |

Module 1: Solvent Selection Framework

Do not rely on trial-and-error. Use this logic gate to select the correct solvent system based on your specific experimental phase.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Status | Technical Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Preferred | Excellent solubility due to polarizability match. Ideal for extractions and NMR ( |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Preferred | High solubility. THF is the gold standard for lithiation/coupling reactions. |

| Alcohols | Ethanol, Methanol | Conditional | Good solubility but potential nucleophilic interference in sensitive substitutions. Good for recrystallization (with water). |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Use with Caution | High solubility but difficult to remove (high BP). Use only if reaction thermodynamics require high T or dielectric constants. |

| Alkanes | Hexanes, Heptane | Anti-Solvent | Poor solubility.[1][2] Use only to precipitate the product from a richer solvent (e.g., DCM or EtOAc). |

| Water | Water | Incompatible | Insoluble. Use only as a wash phase or anti-solvent in controlled precipitations. |

Decision Logic for Solvent Selection

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users handling 4-bromoisoxazole.

Q1: My product "oils out" instead of crystallizing during recrystallization. How do I fix this?

Diagnosis: The melting point of 4-bromoisoxazole (38–43°C) is lower than the boiling point of common recrystallization solvents. If you saturate a solution at 60°C and cool it, the compound separates as a liquid (oil) before it can organize into a crystal lattice. Corrective Protocol:

-

Lower the Temperature: Do not heat above 35°C during dissolution.

-

Solvent Switch: Use a DCM/Hexane system. Dissolve the compound in minimal DCM at room temperature. Add Hexane dropwise until turbidity appears.[3]

-

Seed It: Add a seed crystal of pure 4-bromoisoxazole.

-

The "Freezer Trick": Place the turbid solution immediately in a -20°C freezer. The rapid drop in solubility at low kinetic energy encourages lattice formation over oil separation.

Q2: I see low yields in aqueous workups. Is the compound water-soluble?

Diagnosis: While "insoluble" in water, 4-bromoisoxazole has moderate polarity. In large-volume aqueous washes (especially if methanol/ethanol was the reaction solvent), significant product is lost to the aqueous phase. Corrective Protocol:

-

Salting Out: Saturate the aqueous phase with NaCl (Brine) to increase ionic strength, forcing the organic isoxazole back into the organic layer.

-

Back-Extraction: Wash the aqueous layer 3x with DCM, not just once. DCM is superior to Diethyl Ether for recovering isoxazoles due to better dipole interactions.

Q3: My NMR spectrum in shows broad peaks. Is it aggregating?

Diagnosis: Broadening often indicates dynamic exchange or viscosity issues, but for 4-bromoisoxazole, it usually implies wet solvent . The nitrogen lone pair can hydrogen bond with trace water, causing broadening. Corrective Protocol:

-

Filter the NMR sample through a small plug of anhydrous

or basic alumina directly into the NMR tube. -

Switch to DMSO-

if the problem persists; the high polarity of DMSO breaks up intermolecular aggregates.

Module 3: Critical Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this method to validate a new solvent system before committing valuable starting material.

Objective: Determine saturation limit (

-

Preparation: Weigh a clean, dry 2mL vial (

). -

Saturation: Add 100 mg of 4-bromoisoxazole to the vial.

-

Solvent Addition: Add the test solvent in 50

increments, vortexing for 30 seconds between additions. -

Observation: Stop when the solid just disappears (clear solution). Record volume (

). -

Verification (Evaporation): If unsure of saturation, filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol B: Purification via "Dry Loading" (Recommended)

Due to solubility issues in non-polar mobile phases, standard liquid injection for chromatography often leads to band streaking.

Figure 2: Dry loading workflow to prevent solubility-related band broadening during chromatography.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3862248, 4-Bromoisoxazole. Retrieved from [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity/dielectric constants applied in Module 1).

Sources

Technical Support Center: Recrystallization of High-Purity Isoxazole Intermediates

Welcome to the technical support center for the recrystallization of high-purity isoxazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these critical building blocks. Here, we synthesize fundamental principles with field-proven insights to empower you to optimize your crystallization processes.

Principles of Recrystallization for Isoxazole Intermediates

Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system.[1][2][3] The ideal recrystallization solvent will dissolve the isoxazole intermediate sparingly at room temperature but readily at elevated temperatures.[2] As the hot, saturated solution cools, the solubility of the isoxazole intermediate decreases, leading to the formation of a crystalline lattice that excludes impurities.[2][3]

Isoxazole and its derivatives are heterocyclic compounds with a polar nature due to the presence of nitrogen and oxygen atoms in the ring structure.[4] This polarity generally makes them more soluble in polar solvents like ethanol and methanol, and less soluble in non-polar solvents such as hexane.[4] The solubility of isoxazoles, like most organic compounds, typically increases with temperature.[4]

Key factors influencing the successful recrystallization of isoxazole intermediates include:

-

Solvent Selection: The principle of "like dissolves like" is a good starting point.[5][6] Solvents with functional groups similar to the isoxazole derivative may be good solubilizers.[7][8]

-

Temperature Gradient: A significant difference in solubility between the boiling point of the solvent and room temperature is crucial for good recovery.[2]

-

Impurity Profile: The nature and concentration of impurities can significantly impact crystal growth and purity. Some impurities may inhibit crystallization or co-crystallize with the product.

Troubleshooting Guide for Isoxazole Intermediate Recrystallization

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My isoxazole intermediate will not crystallize from solution, even after cooling.

A1: This is a common issue that can arise from several factors. Here is a systematic approach to troubleshoot this problem:

-

Excess Solvent: This is the most frequent cause of crystallization failure.[11]

-

Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it thermodynamically should at that temperature.

-

Solution 1: Seeding. Introduce a "seed crystal" of the pure isoxazole intermediate to provide a nucleation site for crystal growth.[1][11]

-

Solution 2: Scratching. Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface.[1][11] The microscopic scratches on the glass can act as nucleation sites.

-

-

Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

-

Solution: If you have recovered the crude material, attempt the recrystallization with a different solvent system.[11] Consider a mixed-solvent system where your compound is soluble in one solvent and insoluble in the other.

-

Q2: My isoxazole intermediate is "oiling out" instead of forming crystals.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12][13] This oil can trap impurities, defeating the purpose of recrystallization.

-

Causality: This often happens when the boiling point of the solvent is higher than the melting point of the isoxazole intermediate.[12] It can also be caused by a high concentration of impurities or rapid cooling.

-

Immediate Action: If an oil forms, reheat the solution until the oil redissolves.[12]

-

Troubleshooting Steps:

-

Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.[11]

-

Slower Cooling: Insulate the flask to encourage gradual cooling, which can favor crystal formation over oiling.[11]

-

Change Solvent System: If the problem persists, the solvent system is likely unsuitable. A lower-boiling point solvent or a different solvent mixture should be tested.

-

Q3: The purity of my isoxazole intermediate has not improved after recrystallization.

A3: This indicates that the impurities are not being effectively removed during the crystallization process.

-

Possible Causes:

-

Co-crystallization: The impurities may have very similar solubility properties to your desired compound and are being incorporated into the crystal lattice.

-

Insoluble Impurities: If the impurities are insoluble in the hot solvent, they will remain as solid particles.

-

-

Solutions:

-

Hot Filtration: If you observe insoluble impurities in the hot solution, perform a hot gravity filtration to remove them before allowing the solution to cool.[13]

-

Solvent System Optimization: Experiment with different solvents or solvent mixtures to maximize the solubility difference between your product and the impurities.

-

Alternative Purification: If recrystallization is ineffective, other purification techniques like column chromatography may be necessary.[14] For some isoxazole syntheses, purification can be challenging due to byproducts with similar polarities.[14]

-

Q4: The yield of my recrystallized isoxazole intermediate is very low.

A4: A low yield suggests that a significant amount of your product is not being recovered.

-

Common Reasons and Solutions:

-

Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[6][9] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[9]

-

Premature Crystallization: If crystals form too early, for example during a hot filtration step, product will be lost. Ensure your solution is not overly saturated before any transfer and that the filtration apparatus is pre-heated.[13]

-

Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[6] Always use a minimal amount of ice-cold solvent for washing.[3][6]

-

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Generic Isoxazole Intermediate

-

Solvent Selection: Through preliminary solubility tests, identify a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) that dissolves the isoxazole intermediate well when hot but poorly when cold.[15][16]

-

Dissolution: Place the crude isoxazole intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.[17] Continue adding small portions of hot solvent until the solid is completely dissolved.[13]

-

Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[12][13]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]

-

Drying: Continue to draw air through the crystals on the filter to partially dry them.[13] Then, transfer the crystals to a watch glass or drying dish and allow them to dry completely.[6]

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility characteristics. A pair of miscible solvents is used: one in which the isoxazole intermediate is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

-

Dissolution: Dissolve the crude isoxazole intermediate in a minimum amount of the hot "good" solvent.

-